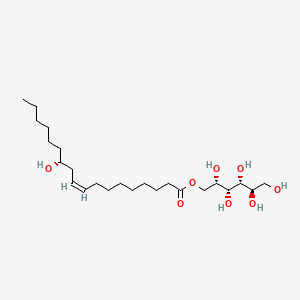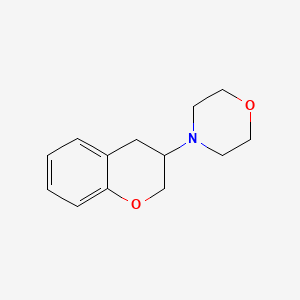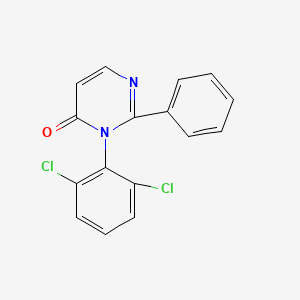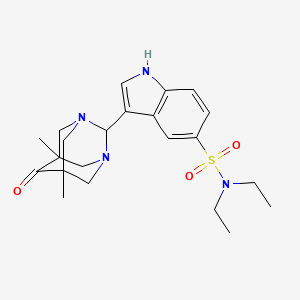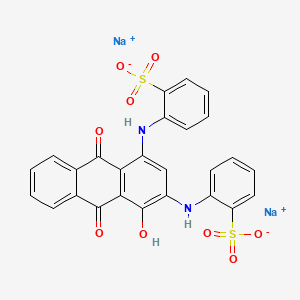
Oxenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxenin: is a chemical compound with the molecular formula C20H30O2 and a molecular weight of 302.46 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Oxenin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: : Oxenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions tailored to achieve the desired transformation.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Oxenin is used as a building block for the synthesis of complex molecules
Biology: : this compound has been studied for its biological activity, including its potential as a therapeutic agent. Research has focused on its interactions with biological targets and its effects on cellular processes.
Medicine: : In medicine, this compound is being explored for its potential use in drug development. Its unique properties make it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: : Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of new products with enhanced performance.
Wirkmechanismus
The mechanism of action of Oxenin involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to Oxenin include other molecules with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness: : this compound is unique due to its specific molecular structure and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
List of Similar Compounds
- Retinol
- Vitamin A derivatives
- Other monocyclic diterpenes
Eigenschaften
CAS-Nummer |
50895-69-7 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(2E,7E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,7-dien-4-yne-1,6-diol |
InChI |
InChI=1S/C20H30O2/c1-15(12-14-21)8-11-19(22)17(3)9-10-18-16(2)7-6-13-20(18,4)5/h9,12,19,21-22H,6-7,10,13-14H2,1-5H3/b15-12+,17-9+ |
InChI-Schlüssel |
DYJPCHNUVWLJST-UTCAOAAESA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)C/C=C(\C)/C(C#C/C(=C/CO)/C)O |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C(C#CC(=CCO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
